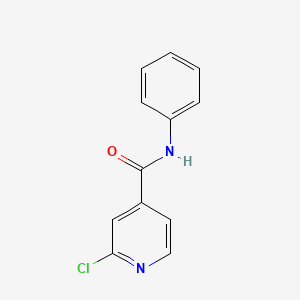

2-Chloro-N-phenylisonicotinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-phenylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O/c13-11-8-9(6-7-14-11)12(16)15-10-4-2-1-3-5-10/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTAXNWGTCKPZGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40567864 | |

| Record name | 2-Chloro-N-phenylpyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80194-83-8 | |

| Record name | 2-Chloro-N-phenylpyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-N-phenylisonicotinamide: Molecular Structure, Properties, and Scientific Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-phenylisonicotinamide is a synthetic compound belonging to the isonicotinamide class of molecules. Isonicotinamides, amides of isonicotinic acid (pyridine-4-carboxylic acid), are a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. The introduction of a chlorine atom at the 2-position of the pyridine ring and an N-phenyl group gives rise to a molecule with distinct physicochemical properties and potential pharmacological relevance. This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological activities of this compound, offering valuable insights for researchers in drug discovery and development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a central isonicotinamide core with a chlorine substituent at the C2 position of the pyridine ring and a phenyl group attached to the amide nitrogen.

// Atom coordinates N1 [pos="0,1.2", label="N"]; C2 [pos="-1.1,0.6", label="C"]; C3 [pos="-1.1,-0.6", label="C"]; C4 [pos="0,-1.2", label="C"]; C5 [pos="1.1,-0.6", label="C"]; C6 [pos="1.1,0.6", label="C"]; C7 [pos="0,-2.5", label="C"]; O8 [pos="-0.9,-3.1", label="O"]; N9 [pos="1.1,-3.1", label="N"]; C10 [pos="2.2,-2.5", label="C"]; C11 [pos="3.3,-3.1", label="C"]; C12 [pos="4.4,-2.5", label="C"]; C13 [pos="4.4,-1.3", label="C"]; C14 [pos="3.3,-0.7", label="C"]; C15 [pos="2.2,-1.3", label="C"]; Cl16 [pos="-2.3,1.2", label="Cl"]; H1 [pos="-2,-0.9", label="H"]; H2 [pos="2,-0.9", label="H"]; H3 [pos="2,1.2", label="H"]; H4 [pos="1.1,-4.0", label="H"]; H5 [pos="3.3,-4.0", label="H"]; H6 [pos="5.3,-3.1", label="H"]; H7 [pos="5.3,-0.7", label="H"]; H8 [pos="3.3,0.2", label="H"]; H9 [pos="1.3,-0.7", label="H"];

// Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C2 -- Cl16; C4 -- C7; C7 -- O8 [style=double]; C7 -- N9; N9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C15; C15 -- C10; C3 -- H1; C5 -- H2; C6 -- H3; N9 -- H4; C11 -- H5; C12 -- H6; C13 -- H7; C14 -- H8; C15 -- H9; }

The key structural features that influence its properties include the electron-withdrawing nature of the chlorine atom and the pyridine nitrogen, the amide linkage which can participate in hydrogen bonding, and the aromatic phenyl ring which contributes to the molecule's lipophilicity.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2-Chloro-N-phenylnicotinamide |

| CAS Number | 80194-83-8[1] | 56149-29-2[2] |

| Molecular Formula | C₁₂H₉ClN₂O | C₁₂H₉ClN₂O |

| Molecular Weight | 232.67 g/mol | 232.67 g/mol |

| Melting Point | Not explicitly reported | 125 °C[2] |

| Calculated LogP | 2.8 (estimation) | 2.8 (estimation) |

| Hydrogen Bond Donors | 1 | 1 |

| Hydrogen Bond Acceptors | 2 | 2 |

Note: Some data are for a closely related isomer and should be considered as an approximation.

Synthesis and Characterization

A common synthetic route to this compound involves the acylation of aniline with 2-chloroisonicotinoyl chloride.[1] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

reagent1 [label="2-Chloroisonicotinoyl chloride"]; reagent2 [label="Aniline"]; base [label="Base (e.g., DIPEA)"]; solvent [label="Solvent (e.g., 1,2-dichloroethane)"]; product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

reagent1 -> reaction [label=""]; reagent2 -> reaction [label=""]; base -> reaction [label=""]; solvent -> reaction [label=""]; reaction [label="Acylation Reaction\n(0°C to 95°C)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; reaction -> workup [label=""]; workup [label="Aqueous Workup &\nExtraction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; workup -> purification [label=""]; purification [label="Recrystallization\n(Methanol/Water)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; purification -> product [label=""]; }

Experimental Protocol: Synthesis of this compound[1]

Materials:

-

2-Chloroisonicotinoyl chloride

-

Aniline

-

N,N-Diisopropylethylamine (DIPEA)

-

1,2-Dichloroethane

-

Dichloromethane

-

Methanol

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 2-chloroisonicotinoyl chloride (10 g, 56.8 mmol) in 1,2-dichloroethane (100 mL) and cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of aniline (5.70 mL, 62.5 mmol) and DIPEA (10.2 mL, 59.6 mmol) in 1,2-dichloroethane (10 mL).

-

Slowly add the aniline/DIPEA solution to the cooled 2-chloroisonicotinoyl chloride solution over approximately 1 hour, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Warm the mixture to 95 °C and maintain this temperature for 1 hour.

-

Cool the reaction to room temperature and quench by adding water (30 mL).

-

Filter the mixture and extract the filtrate with dichloromethane (200 mL).

-

Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the resulting residue from a methanol/water mixture (1:10, 110 mL) to yield this compound as the final product.

Characterization

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a key technique for confirming the molecular weight of the synthesized compound. The expected [M+H]⁺ ion for this compound is m/z 233.1.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and phenyl rings. The aromatic protons will typically appear in the downfield region (δ 7.0-9.0 ppm). The amide proton (N-H) will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show signals for the twelve carbon atoms in the molecule. The carbonyl carbon of the amide will be observed at a characteristic downfield shift (around 160-170 ppm). The carbon atoms attached to the chlorine and nitrogen atoms will also have distinct chemical shifts.

Infrared (IR) Spectroscopy: The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

-

N-H stretching vibration of the amide group (around 3300 cm⁻¹).

-

C=O stretching vibration of the amide group (around 1650-1680 cm⁻¹).

-

C-Cl stretching vibration (in the fingerprint region, typically below 800 cm⁻¹).

-

Aromatic C-H and C=C stretching vibrations.

Potential Biological Activities and Mechanism of Action

While specific biological data for this compound is not extensively reported in publicly available literature, the broader class of isonicotinamides and related structures have shown promising activities in several therapeutic areas.

Antifungal Activity

Nicotinamide and its derivatives have been investigated for their antifungal properties.[4][5] The mechanism of action for some of these compounds involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.[5] Structure-activity relationship (SAR) studies of nicotinamide derivatives have shown that substitutions on the aniline ring and the pyridine core can significantly influence their antifungal potency.[5]

GSK-3 Inhibition and Neurodegenerative Diseases

Isonicotinamides have been identified as potent and highly selective inhibitors of Glycogen Synthase Kinase-3 (GSK-3).[1][6] GSK-3 is a serine/threonine kinase implicated in the pathogenesis of several diseases, including Alzheimer's disease, type II diabetes, and some cancers.[7] The inhibition of GSK-3 by isonicotinamide derivatives has been shown to reduce tau phosphorylation, a key pathological hallmark of Alzheimer's disease.[1] SAR studies have revealed that modifications to the isonicotinamide scaffold can fine-tune both the potency and selectivity of GSK-3 inhibition.[3]

Antiproliferative Activity

Various nicotinamide derivatives have demonstrated antiproliferative activity against a range of human cancer cell lines.[2][8][9][10] The proposed mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer cell proliferation and survival. The structural features of this compound, including the presence of a halogenated pyridine ring and an N-aryl amide, are found in other compounds with reported anticancer effects.

Future Perspectives

This compound represents an interesting scaffold for further investigation in drug discovery. Based on the activities of related compounds, future research could focus on:

-

Comprehensive Biological Screening: Evaluating the compound for antifungal, antiproliferative, and enzyme inhibitory activities (e.g., against GSK-3).

-

Structural Biology: Determining the crystal structure of the compound in complex with potential biological targets to understand the molecular basis of its activity.

-

Lead Optimization: Synthesizing and testing analogues of this compound to improve potency, selectivity, and pharmacokinetic properties.

The straightforward synthesis and the versatile nature of the isonicotinamide core make this compound a valuable starting point for the development of novel therapeutic agents.

References

- Luo, G., et al. (2016). Discovery of Isonicotinamides as Highly Selective, Brain Penetrable, and Orally Active Glycogen Synthase Kinase-3 Inhibitors. Journal of Medicinal Chemistry, 59(5), 1965-1980.

- Siber, T., et al. (2022).

- Wang, X., et al. (2013). Synthesis and antifungal activities of novel nicotinamide derivatives containing 1,3,4-oxadiazole. Chemistry Central Journal, 7(1), 63.

-

PubChem. (n.d.). 2,6-Dichloro-N-phenylisonicotinamide. Retrieved from [Link]

- Zhang, J., et al. (2019). Synthesis and Antifungal Activity of Nicotinamide Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 67(4), 1131-1141.

-

Luo, G., et al. (2016). Discovery of Isonicotinamides as Highly Selective, Brain Penetrable, and Orally Active Glycogen Synthase Kinase-3 Inhibitors. PubMed. Retrieved from [Link]

- Zhang, Y., et al. (2022). Novel N-(1H-Pyrazol-5-yl)nicotinamide Derivatives: Design, Synthesis and Antifungal Activity. Molecules, 27(15), 4983.

- Elnaggar, D. H., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)thione Derivatives as Synthon. ACS Omega, 7(12), 10476-10491.

- Elasasy, M. E. A., et al. (2022). Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2203-2220.

- Abuelizz, H. A., et al. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules, 27(19), 6523.

Sources

- 1. Structure-activity relationship (SAR) studies on isonicotinamides as highly selective, brain penetrable, and orally active inhibitors of glycogen synthase kinase-3 (GSK-3) for the potential treatment of Alzheimer’s disease - American Chemical Society [acs.digitellinc.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structure-activity relationship (SAR) studies on substituted N-(pyridin-3-yl)-2-amino-isonicotinamides as highly potent and selective glycogen synthase kinase-3 (GSK-3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antifungal activities of novel nicotinamide derivatives containing 1,3,4-oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Isonicotinamides as Highly Selective, Brain Penetrable, and Orally Active Glycogen Synthase Kinase-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

An Inquiry into the Antifungal Potential and Putative Mechanism of Action of 2-Chloro-N-phenylisonicotinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Isonicotinamide Derivative

This technical guide ventures into this uncharted territory, proposing a putative mechanism of action for 2-Chloro-N-phenylisonicotinamide based on the well-documented biological activities of its structural analogs. By synthesizing insights from existing literature, we will construct a scientifically grounded framework for researchers to explore the potential of this compound, particularly as an antifungal agent. This document is designed not as a definitive statement, but as a roadmap for discovery, complete with detailed experimental protocols to test the proposed hypotheses.

I. The Chemical Identity of this compound

This compound is a synthetic organic compound featuring a pyridine ring substituted with a chlorine atom and an N-phenylcarboxamide group at positions 2 and 4, respectively.

| Chemical Attribute | Value |

| IUPAC Name | 2-chloro-N-phenylpyridine-4-carboxamide |

| Molecular Formula | C₁₂H₉ClN₂O |

| Molecular Weight | 232.67 g/mol |

| CAS Number | 80194-83-8 |

The presence of the isonicotinamide scaffold is of particular interest, as this moiety is a key component in a variety of biologically active molecules, including pharmaceuticals and agricultural agents.

II. A Survey of the Biological Landscape of Isonicotinamide Derivatives: A Foundation for Hypothesis

The isonicotinamide and nicotinamide chemical families are replete with compounds exhibiting a diverse array of biological activities. A review of the literature reveals several key therapeutic areas where these derivatives have shown promise:

-

Anticancer Activity: A number of isoniazid derivatives, which share the isonicotinic acid hydrazide core, have demonstrated potent cytotoxicity against various human cancer cell lines.[1]

-

Enzyme Inhibition: Certain nicotinamide derivatives have been identified as inhibitors of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain, leading to their use as fungicides.[2]

-

Antifungal Properties: A significant body of research points to the antifungal potential of nicotinamide and its analogs. These compounds have been shown to be effective against a range of fungal pathogens, including various Candida and Aspergillus species.[3][4][5]

Given the recurring and well-documented antifungal activity within this chemical class, it is scientifically plausible to hypothesize that this compound may also possess such properties.

III. Proposed Mechanism of Action: A Focus on Antifungal Activity

Based on the established mechanisms of action of structurally related compounds, we propose a putative antifungal mechanism for this compound centered on the disruption of fungal cell integrity. This hypothesis is informed by studies on other 2-chloro-N-phenyl-acetamides and nicotinamide derivatives.[3][4][5]

The proposed mechanism can be dissected into two primary, potentially interconnected, modes of action:

-

Disruption of Fungal Cell Wall Integrity: The fungal cell wall is a dynamic and essential structure, crucial for maintaining cell shape, providing osmotic protection, and mediating interactions with the environment. Several nicotinamide derivatives have been reported to exert their antifungal effects by compromising the integrity of this structure.[3]

-

Interaction with Ergosterol in the Fungal Cell Membrane: Ergosterol is the principal sterol in the fungal cell membrane, where it plays a vital role in regulating membrane fluidity, permeability, and the function of membrane-bound enzymes. The binding of small molecules to ergosterol can lead to membrane disruption and cell death. Research on 2-chloro-N-phenylacetamide suggests that interaction with ergosterol is a likely mechanism of its antifungal activity.[5]

The following diagram illustrates this proposed dual mechanism of action:

Caption: Proposed dual mechanism of antifungal action for this compound.

IV. Experimental Protocols for Mechanistic Validation

To investigate the hypothesized antifungal mechanism of this compound, a series of well-established in vitro assays can be employed. The following protocols provide a detailed, step-by-step methodology for these key experiments.

A. Antifungal Susceptibility Testing

This initial set of experiments aims to determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of the compound against relevant fungal pathogens.

Experimental Workflow:

Caption: Workflow for determining MIC and MFC of the test compound.

Detailed Protocol:

-

Preparation of Compound Stock: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: Perform serial two-fold dilutions of the compound stock in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).

-

Inoculum Preparation: Culture the desired fungal strain (e.g., Candida albicans) and prepare a standardized inoculum suspension according to CLSI guidelines.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no inoculum) controls.

-

Incubation: Incubate the plate at the optimal temperature for the fungal species (typically 35-37°C) for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

MFC Determination: Take an aliquot from each well that shows no growth and plate it onto a suitable agar medium. Incubate the plates for 24-48 hours. The MFC is the lowest concentration that results in no fungal growth on the agar plate.

B. Cell Wall Integrity Assay (Sorbitol Protection Assay)

This assay determines if the compound's antifungal activity is due to targeting the cell wall. Sorbitol, an osmotic stabilizer, can rescue fungal cells with a compromised cell wall.

Experimental Workflow:

Caption: Workflow for the sorbitol protection assay to assess cell wall targeting.

Detailed Protocol:

-

Follow the procedure for antifungal susceptibility testing (Protocol A) to prepare two sets of microtiter plates with serial dilutions of the compound.

-

In one set of plates, supplement the broth medium with 0.8 M sorbitol.

-

Inoculate both sets of plates with the fungal suspension.

-

Incubate and determine the MIC for both conditions.

-

Interpretation: A significant increase (e.g., four-fold or greater) in the MIC in the presence of sorbitol suggests that the compound targets the fungal cell wall.

C. Ergosterol Binding Assay

This spectrophotometric assay assesses the ability of the compound to bind to ergosterol.

Detailed Protocol:

-

Preparation of Solutions: Prepare a stock solution of this compound and a stock solution of ergosterol in a suitable solvent (e.g., DMSO).

-

Spectrophotometric Scans:

-

Scan the absorbance of the compound solution alone from 230 to 300 nm.

-

Scan the absorbance of the ergosterol solution alone.

-

Mix the compound and ergosterol solutions and incubate for a short period.

-

Scan the absorbance of the mixture.

-

-

Data Analysis: A change in the absorbance spectrum of the mixture compared to the individual components (e.g., a shift in the absorbance maximum or the appearance of new peaks) indicates binding of the compound to ergosterol.

V. Concluding Remarks and Future Directions

While the precise mechanism of action of this compound remains to be definitively established through direct experimental evidence, the information available for its structural analogs provides a strong foundation for a targeted investigation into its potential antifungal properties. The proposed dual mechanism of cell wall disruption and ergosterol binding offers a compelling starting point for such studies.

The experimental protocols detailed in this guide provide a clear and robust framework for researchers to test these hypotheses. Successful validation of this proposed mechanism would not only elucidate the biological activity of this novel compound but also pave the way for its further development as a potential therapeutic agent in the fight against fungal infections.

VI. References

-

Biological Evaluation of Isoniazid Derivatives as an Anticancer Class. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. (2023). MDPI. Retrieved January 7, 2026, from [Link]

-

Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. (2022). PubMed. Retrieved January 7, 2026, from [Link]

-

Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. (2021). PubMed. Retrieved January 7, 2026, from [Link]

Sources

- 1. Biological Evaluation of Isoniazid Derivatives as an Anticancer Class - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 2-Chloro-N-phenylisonicotinamide Derivatives: From Agricultural Fungicides to Novel Therapeutic Agents

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isonicotinamide scaffold, a structural isomer of vitamin B3 (nicotinamide), represents a cornerstone in the development of biologically active molecules. While nicotinamide itself plays a crucial role in cellular metabolism, its derivatives, particularly those stemming from the 2-Chloro-N-phenylisonicotinamide core, have emerged as a versatile class of compounds with significant applications in both agriculture and medicine. This guide provides a comprehensive technical overview of the synthesis, biological activities, and mechanisms of action of these derivatives. We delve into their potent antifungal properties against both plant and human pathogens, explore their role as plant biostimulants, and provide detailed experimental protocols for their evaluation. By synthesizing data from key studies, this document offers insights into structure-activity relationships and outlines future directions for harnessing the full potential of this valuable chemical scaffold.

The Isonicotinamide Scaffold: A Privileged Structure in Chemical Biology

Nicotinamide, or vitamin B3, is a fundamental component of the coenzymes NAD and NADP, making it essential for cellular respiration and metabolism in virtually all living organisms.[1][2] Its structural isomer, isonicotinamide (pyridine-4-carboxamide), while not a vitamin, provides a robust chemical scaffold that has been extensively modified to create a vast library of pharmacologically active compounds. The introduction of a chloro group at the 2-position and an N-phenyl group creates the core structure, This compound , a key intermediate for generating derivatives with enhanced potency and specific biological targets. These derivatives have found widespread use as herbicides, insecticides, and, most notably, fungicides for crop protection.[3] More recently, their potent activity against drug-resistant human fungal pathogens has opened new avenues for therapeutic development.[4][5]

Synthesis and Derivatization Strategies

The foundation for exploring the biological activity of this class of compounds lies in its efficient synthesis. The parent molecule, this compound, is typically prepared through a straightforward amidation reaction.

Core Synthesis Workflow

The primary synthesis route involves the reaction of 2-chloroisonicotinoyl chloride with aniline.[6][7] The process is robust and allows for high-yield production of the core scaffold, which can then be used in subsequent derivatization steps.

Caption: General workflow for the synthesis of this compound.

Detailed Synthesis Protocol

The following protocol is a representative method for synthesizing the parent compound.

Materials:

-

2-chloroisonicotinoyl chloride

-

Aniline

-

N,N-diisopropylethylamine (DIPEA)

-

1,2-dichloroethane

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Methanol

-

Water

Procedure: [6]

-

Dissolve 2-chloroisonicotinoyl chloride (e.g., 10 g, 56.8 mmol) in 1,2-dichloroethane (100 mL) in a reaction vessel and cool the solution to 0°C using an ice bath.

-

In a separate vessel, prepare a solution of aniline (e.g., 5.70 mL, 62.5 mmol) and DIPEA (e.g., 10.2 mL, 59.6 mmol) in 1,2-dichloroethane (10 mL).

-

Slowly add the aniline/DIPEA solution to the cooled 2-chloroisonicotinoyl chloride solution over approximately 1 hour, maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for 1 hour after the addition is complete.

-

Warm the mixture to 95°C and maintain this temperature for 1 hour.

-

Cool the reaction to room temperature and quench by adding water (30 mL).

-

Filter the mixture. Extract the filtrate with dichloromethane (200 mL).

-

Combine the organic phases and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure.

-

Recrystallize the resulting residue from a methanol/water mixture (e.g., 1:10 ratio) to yield the pure this compound product.

Justification of Experimental Choices:

-

DIPEA: A non-nucleophilic base is used to scavenge the HCl byproduct of the amidation, preventing unwanted side reactions with the aniline reactant.

-

Temperature Control: The initial low temperature (0°C) controls the exothermic reaction rate, while the subsequent heating to 95°C ensures the reaction goes to completion.

-

Recrystallization: This final purification step is critical for removing unreacted starting materials and byproducts, ensuring high purity of the final compound, which is essential for accurate biological testing.

Biological Activity Profile: A Focus on Antifungal Properties

The true value of the this compound scaffold lies in the potent and diverse biological activities exhibited by its derivatives. The primary area of application has been in the control of fungal pathogens.

Agricultural Applications: Potent Fungicidal Activity

Nicotinamide and its derivatives are widely used in agriculture.[3] While nicotinamide itself can act as a plant biostimulant, improving growth and yield in crops like soybeans, its halogenated and substituted derivatives are powerful fungicides.[8][9] The linking of the nicotinamide substructure with other active heterocyclic moieties, such as thiophene, has led to the discovery of novel compounds with excellent fungicidal activity.[3][10][11]

Case Study: N-(thiophen-2-yl) Nicotinamide Derivatives A study focused on splicing nicotinic acid and thiophene substructures yielded derivatives with remarkable activity against Pseudoperonospora cubensis, the causative agent of cucumber downy mildew.[3][11]

| Compound ID | Key Substituents | EC₅₀ (mg/L) vs. P. cubensis | Reference |

| 4a | 6-chloro, 5-cyano, 2-methyl | 4.69 | [3][11] |

| 4f | 5-bromo, 6-chloro, 2-methyl | 1.96 | [3][11] |

| Flumorph (Commercial) | - | 7.55 | [3][11] |

| Diflumetorim (Commercial) | - | 21.44 | [3][11] |

As the data indicates, derivative 4f demonstrated significantly higher potency than established commercial fungicides, highlighting the effectiveness of this chemical scaffold.[3][11]

Caption: Common modes of action for agricultural and medical fungicides.

Medical Applications: Combating Drug-Resistant Fungi

Fungal infections, particularly from species like Candida albicans, pose a significant threat to human health, exacerbated by the rise of drug-resistant strains.[4] Nicotinamide derivatives have emerged as promising candidates for new antifungal drugs due to their novel mechanisms of action and efficacy against resistant isolates.

Case Study: Nicotinamide Derivatives Targeting the Fungal Cell Wall Research into a library of nicotinamide derivatives identified compounds with potent, fungicidal activity against C. albicans, including fluconazole-resistant strains.[4] The lead compound, 16g , was found to be highly effective.

| Compound/Drug | Organism | MIC (μg/mL) | Activity |

| 16g | C. albicans SC5314 | 0.25 | Fungicidal |

| 16g | Fluconazole-Resistant C. albicans (6 strains) | 0.125–1 | Fungicidal |

| Fluconazole | C. albicans SC5314 | 0.5 | Fungistatic |

The mechanism of action for compound 16g was determined to be the disruption of the fungal cell wall.[4] Further studies on related 2-aminonicotinamide derivatives have shown that they can inhibit the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins, which are crucial for cell wall integrity.[5] This mode of action is distinct from many current antifungals, making these compounds particularly valuable.

Another critical finding is the ability of nicotinamide (NAM) to potentiate the activity of existing antifungals like Amphotericin B. NAM enhances the efficacy of Amphotericin B against both planktonic cells and drug-resistant biofilms by exacerbating oxidative damage through the modification of histone acetylation.[12]

Standardized Protocols for Biological Evaluation

To ensure reproducible and comparable results, standardized protocols are essential for evaluating the biological activity of new derivatives.

Protocol: In Vitro Antifungal Susceptibility Testing

This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of a compound.

Procedure (based on CLSI guidelines):

-

Prepare Fungal Inoculum: Culture the fungal strain (e.g., C. albicans) on an appropriate agar plate. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to the final required concentration.

-

Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using RPMI-1640 medium to achieve the desired concentration range.

-

Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate. Include a positive control (fungus, no compound) and a negative control (medium, no fungus).

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that causes a significant (typically ≥50% or ≥90%) inhibition of visible fungal growth compared to the positive control.

-

MFC Determination: Take an aliquot from each well that shows no visible growth (at and above the MIC). Spread the aliquot onto a drug-free agar plate. Incubate at 35°C for 24-48 hours. The MFC is the lowest concentration from which no colonies grow on the subculture plate.

Self-Validation: The inclusion of positive and negative controls is critical. The positive control validates the viability of the fungal inoculum, while the negative control ensures the sterility of the medium. Comparing results to a known antifungal agent (e.g., fluconazole) provides a benchmark for potency.

Protocol: Fungal Biofilm Inhibition Assay

This protocol assesses the compound's ability to prevent biofilm formation.

Procedure: [13]

-

Prepare Fungal Inoculum: Prepare a standardized fungal suspension in RPMI-1640 medium as described above.

-

Plate Preparation: Add the fungal suspension to the wells of a flat-bottomed 96-well plate. Also, add serial dilutions of the test compound to the wells.

-

Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent, planktonic cells.

-

Quantification: Quantify the remaining biofilm using a metabolic assay (e.g., XTT or crystal violet staining). Read the absorbance using a microplate reader.

-

Analysis: Calculate the percentage of biofilm inhibition relative to the untreated control wells.

Structure-Activity Relationship (SAR) Insights

Analysis of active and inactive derivatives provides crucial insights into the structural requirements for biological activity. For the nicotinamide derivatives active against C. albicans, SAR studies revealed several key principles.[4]

Caption: Key structure-activity relationship drivers for nicotinamide derivatives.

Key findings include:

-

Positional Isomers are Critical: The relative positions of substituents on the N-phenyl ring are crucial. For example, moving an amino or isopropyl group from one position to another could lead to a complete loss of antifungal activity.[4]

-

Halogenation Enhances Potency: The presence of halogens like chlorine and bromine on the nicotinamide or N-phenyl ring often correlates with higher fungicidal potency.[3][11]

-

Substructure Splicing: Combining the isonicotinamide core with other known active substructures (like thiophene) is a highly effective strategy for discovering novel and highly potent lead compounds.[3]

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a highly successful and versatile class of biologically active compounds. Their proven efficacy as agricultural fungicides is now being matched by their promise as next-generation medical antifungals capable of combating drug-resistant pathogens. The distinct modes of action, such as cell wall disruption, offer a significant advantage over existing therapies.

Future research should focus on:

-

Lead Optimization: Further modification of highly active compounds (like derivatives 4f and 16g) to improve their pharmacokinetic and safety profiles.

-

Mechanism of Action Studies: Deeper investigation into the specific molecular targets to better understand the basis of their potency and selectivity.

-

Broadening the Scope: Screening optimized derivatives against a wider range of plant and human pathogens, including viruses and bacteria, to uncover new therapeutic applications.

By continuing to explore the rich chemistry of this scaffold, the scientific community can develop innovative solutions to pressing challenges in global food security and infectious disease.

References

-

Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]

-

Nicotinamide as a biostimulant improves soybean growth and yield. FAO AGRIS. [Link]

-

Nicotinamide for all animal species. EFSA - European Union. [Link]

-

Inert Reassessment - Nicotinamide CAS 98-92-0. OPP, US EPA. [Link]

-

Nicotinamide as a biostimulant improves soybean growth and yield. ResearchGate. [Link]

- Method for synthesizing 2-chlorine-N-(2,4-difluorophenyl) nicotinamide by one-pot method.

-

2-chloro-N-(phenyl formamyl) nicotinamide compound, preparation method thereof and application of compound. Patsnap Eureka. [Link]

-

Examining Nicotinamide Application Methods in Alleviating Lead-Induced Stress in Spring Barley. MDPI. [Link]

-

Fungicide Theory of Use and Mode of Action. Penn State Extension. [Link]

-

Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]

-

Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]

-

Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. PubMed. [Link]

-

Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. MDPI. [Link]

-

Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. PubMed. [Link]

-

Fungicide Modes of Action. Bayer Crop Science. [Link]

-

Nicotinamide potentiates amphotericin B activity against Candida albicans. PMC - NIH. [Link]

-

Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. PubMed. [Link]

-

Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. MDPI. [Link]

Sources

- 1. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 2. epa.gov [epa.gov]

- 3. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Chloro-N-phenyl-isonicotinamide | 80194-83-8 [chemicalbook.com]

- 7. 2-Chloro-N-phenyl-isonicotinamide synthesis - chemicalbook [chemicalbook.com]

- 8. Nicotinamide as a biostimulant improves soybean growth and yield [agris.fao.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nicotinamide potentiates amphotericin B activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of 2-Chloro-N-phenylisonicotinamide

An In-Depth Technical Guide to 2-Chloro-N-phenylisonicotinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of this compound (CAS No: 80194-83-8). As a member of the substituted isonicotinamide class, this compound represents a valuable scaffold in medicinal and agricultural chemistry. Its structure, featuring a reactive chlorine atom and a modifiable amide linkage, makes it a key intermediate for the synthesis of more complex molecules. This document consolidates available data on its molecular identity, provides a detailed, field-proven synthesis protocol, and outlines methods for its analytical characterization. The guide is intended to serve as a foundational resource for researchers utilizing this compound in drug discovery, process development, and materials science.

Molecular Identity and Structure

This compound is a heterocyclic aromatic amide. The core structure consists of a pyridine ring substituted at the 2-position with a chlorine atom and at the 4-position with a carboxamide group, which is further N-substituted with a phenyl ring. The isonicotinamide nomenclature specifies the attachment of the carboxamide at the C4 position of the pyridine ring.

Table 1: Compound Identification

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | 2-chloro-N-phenylpyridine-4-carboxamide | Inferred from structure |

| CAS Number | 80194-83-8 | [1][2][3] |

| Molecular Formula | C₁₂H₉ClN₂O | [2] |

| Molecular Weight | 232.67 g/mol | [2] |

| Canonical SMILES | C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)Cl | Inferred from structure |

| InChI Key | Inferred, not directly available in search results | |

Caption: Chemical structure of this compound.

Physicochemical Properties

Quantitative experimental data for many physicochemical properties of this compound are not widely published. The following table summarizes available information and notes where data is inferred from related compounds or synthesis protocols.

Table 2: Physicochemical Data

| Property | Value / Observation | Rationale / Source |

|---|---|---|

| Physical State | Solid. | Inferred from synthesis protocol which yields a recrystallized product.[1][2] |

| Melting Point | Data not available. | The isomeric 2-Chloro-N-phenylnicotinamide has a reported melting point of 125 °C.[4] |

| Boiling Point | Data not available. | High molecular weight and amide functionality suggest a high boiling point, likely with decomposition. |

| Solubility | Soluble in dichloromethane, methanol. Poorly soluble in water. | The synthesis workup uses dichloromethane for extraction and recrystallization is performed from a methanol/water mixture, indicating solubility in polar organic solvents and insolubility in aqueous media.[1][2] |

| pKa | Data not available. | The pyridine nitrogen is expected to be weakly basic, but less so than pyridine itself due to the electron-withdrawing effects of the chloro and carboxamide groups. The amide N-H is very weakly acidic. |

| LogP | Data not available. | The presence of a phenyl group and a chlorine atom suggests a moderate to high lipophilicity. |

Synthesis and Purification

The synthesis of this compound is reliably achieved via the acylation of aniline with 2-chloroisonicotinoyl chloride. This method is a standard amide bond formation reaction and provides a high yield of the target product.[1][2]

Synthesis Workflow

The causality behind this experimental design is straightforward. 2-chloroisonicotinoyl chloride is a highly reactive acyl chloride. Aniline acts as the nucleophile, attacking the electrophilic carbonyl carbon. A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), is crucial. It serves as an acid scavenger, neutralizing the HCl byproduct generated during the reaction. This prevents the protonation of the aniline starting material, which would render it non-nucleophilic and halt the reaction.

Caption: General workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

This protocol is adapted from a reported procedure with a 92% yield.[1][2]

-

Reaction Setup: Dissolve 2-chloroisonicotinoyl chloride (10 g, 56.8 mmol) in 1,2-dichloroethane (100 mL) in a suitable reaction vessel. Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: In a separate flask, prepare a solution of aniline (5.70 mL, 62.5 mmol) and N,N-diisopropylethylamine (DIPEA, 10.2 mL, 59.6 mmol) in 1,2-dichloroethane (10 mL). Add this solution dropwise to the cooled reaction mixture over approximately 1 hour, maintaining the internal temperature at 0 °C.

-

Reaction Progression: Stir the reaction mixture at 0 °C for an additional hour. Afterwards, heat the mixture to 95 °C and maintain this temperature for 1 hour to ensure the reaction goes to completion.

-

Workup and Quenching: Cool the reaction mixture to room temperature. Quench the reaction by adding water (30 mL).

-

Filtration and Extraction: Filter the mixture. Extract the aqueous filtrate with dichloromethane (200 mL). Combine all organic phases.

-

Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter to remove the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude residue from a methanol/water solution (1:10, 110 mL) to afford pure this compound as a solid (12.12 g, 92% yield).[1][2]

-

Validation: Confirm product identity and purity using analytical techniques such as LC-MS.

Spectroscopic and Analytical Characterization

A robust analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound.

Expected Spectroscopic Signatures

While specific spectra are not available in the cited literature, the expected features can be predicted based on the molecular structure:

-

¹H NMR: The spectrum should show distinct regions. Aromatic protons on the phenyl ring will appear as multiplets between ~7.0-7.8 ppm. The three protons on the pyridine ring will appear as distinct signals, likely downfield due to the ring nitrogen and electron-withdrawing substituents. A broad singlet corresponding to the amide N-H proton is expected, typically downfield (>8.5 ppm).

-

¹³C NMR: The spectrum will show 12 distinct carbon signals. The carbonyl carbon of the amide will be the most downfield signal (~160-170 ppm). The remaining signals will be in the aromatic region (110-155 ppm), corresponding to the carbons of the phenyl and pyridine rings.

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretch of the secondary amide (~3300 cm⁻¹), the C=O stretch (amide I band) around 1650-1680 cm⁻¹, and the N-H bend (amide II band) around 1550 cm⁻¹. Aromatic C-H and C=C stretching bands, as well as a C-Cl stretching band, will also be present.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive mode is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 233.1.[1][2] The characteristic isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should be observable for the molecular ion peak cluster, providing definitive evidence of the compound's composition.

Analytical Workflow: LC-MS for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for validating the outcome of the synthesis. It provides retention time (a measure of polarity) and mass-to-charge ratio (a direct measure of molecular weight) simultaneously.

Caption: A standard LC-MS workflow for compound validation.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

LC Conditions: Use a reverse-phase C18 column. Employ a gradient elution method, for example, starting with 95:5 Water:Acetonitrile (both with 0.1% formic acid) and ramping to 5:95 Water:Acetonitrile over several minutes.

-

MS Conditions: Operate the mass spectrometer in positive ion ESI mode. Set the scan range to include the expected molecular ion (e.g., m/z 100-500).

-

Data Interpretation: Analyze the resulting chromatogram for a single major peak to assess purity. The reported retention time under one set of conditions is 0.87 minutes.[2] Examine the mass spectrum corresponding to this peak to confirm the presence of the [M+H]⁺ ion at m/z 233.1.

Reactivity and Potential Applications

This compound serves as a versatile intermediate in chemical synthesis. The two primary sites of reactivity are the C-Cl bond on the pyridine ring and the N-H bond of the amide.

-

Nucleophilic Aromatic Substitution: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SₙAr). This allows for the introduction of various functional groups (e.g., amines, alcohols, thiols) to build more complex molecular architectures.

-

Amide Modification: The amide nitrogen can be deprotonated and subsequently alkylated, as demonstrated by its use as a precursor for 2-Chloro-3-methyl-N-methyl-N-phenylisonicotinamide.[5]

-

Scaffold for Bioactive Molecules: Nicotinamide and isonicotinamide derivatives are privileged structures in drug discovery and agrochemistry. They are known to exhibit a wide range of biological activities. For instance, related phenylnicotinamide derivatives have been developed as potent antagonists of the TRPV1 channel for treating inflammatory pain, and other nicotinamides have shown potent fungicidal properties.[6][7] While the specific biological profile of this compound is not documented, its structure makes it an excellent starting point for generating libraries of novel compounds for screening and lead optimization campaigns.

Conclusion

This compound is a well-defined chemical intermediate with significant potential for synthetic applications. While comprehensive experimental data on its physicochemical properties are sparse, its identity is confirmed by its CAS number, molecular formula, and a reliable, high-yield synthesis protocol. The established methods for its synthesis and analytical validation provide researchers with a solid foundation for utilizing this compound as a building block in the development of novel pharmaceuticals, agrochemicals, and functional materials.

References

-

XIDIAN. This compound. [Link]

-

PubChem. 2,6-Dichloro-N-phenylisonicotinamide. [Link]

-

PubChem. 2-Chloroisonicotinamide. [Link]

-

Pharmaffiliates. 2-Chloro-N-phenethylacetamide. [Link]

-

PubChem. 2-chloro-N-(2,6-diethylphenyl)acetamide. [Link]

-

National Center for Biotechnology Information. Supramolecular structures of three isomeric 2-chloro-N-(nitrophenyl)nicotinamides. [Link]

-

PrepChem.com. Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. [Link]

-

National Center for Biotechnology Information. Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1. [Link]

-

PubChem. 2-chloro-N-(3-diethylamino-propyl)isonicotinamide. [Link]

-

National Center for Biotechnology Information. Chloroacetanilide. [Link]

-

MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]

-

National Center for Biotechnology Information. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. [Link]

-

ResearchGate. 2-Chloro-N-phenylacetamide. [Link]

-

NIST. 2-Chloro-N-methylacetamide. [Link]

-

SciELO. Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino)-1,4-naphthoquinone Derivatives. [Link]

-

National Center for Biotechnology Information. 2-Chloronicotinamide. [Link]

-

National Center for Biotechnology Information. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]

Sources

- 1. 2-Chloro-N-phenyl-isonicotinamide | 80194-83-8 [chemicalbook.com]

- 2. 2-Chloro-N-phenyl-isonicotinamide synthesis - chemicalbook [chemicalbook.com]

- 3. 2-Chloro-N-phenyl-isonicotinamide | 80194-83-8 [chemicalbook.com]

- 4. 2-Chloro-N-phenylnicotinamide | 56149-29-2 [sigmaaldrich.com]

- 5. 2-Chloro-3-methyl-N-methyl-N-phenylisonicotinamide synthesis - chemicalbook [chemicalbook.com]

- 6. Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Research Potential of 2-Chloro-N-phenylisonicotinamide: A Technical Guide for Scientists

Foreword: The Untapped Promise of a Versatile Scaffold

In the landscape of modern drug discovery and chemical biology, the isonicotinamide scaffold represents a privileged structure, forming the core of numerous biologically active molecules. Its inherent properties, including its ability to participate in hydrogen bonding and its versatile chemical handles, make it an attractive starting point for the synthesis of novel compounds with therapeutic potential. Within this family, 2-Chloro-N-phenylisonicotinamide stands out as a compound of significant interest. The presence of a chlorine atom at the 2-position of the pyridine ring and an N-phenyl group on the amide introduces specific electronic and steric features that could modulate its interaction with biological targets. While direct and extensive research on this compound is emerging, the wealth of data on its close analogs provides a strong rationale for its exploration in several key research areas. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential research applications of this compound, grounded in the established activities of the broader nicotinamide class, and to offer detailed, actionable experimental protocols to investigate its promise.

Core Molecular Attributes and Synthesis

This compound is a synthetic compound with the molecular formula C₁₂H₉ClN₂O. Its structure features a central pyridine ring substituted with a chlorine atom and an N-phenylcarboxamide group.

A common synthetic route to this compound involves the reaction of 2-chloroisonicotinoyl chloride with aniline.[1][2] This straightforward amide bond formation makes the compound and its derivatives readily accessible for research purposes.

General Synthesis Protocol:

-

Dissolve 2-chloroisonicotinoyl chloride in a suitable aprotic solvent (e.g., 1,2-dichloroethane) and cool the solution to 0°C.[1]

-

Slowly add a solution of aniline and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to the cooled solution.[1]

-

Stir the reaction mixture at 0°C for a designated period, followed by warming to allow the reaction to proceed to completion.[1]

-

Upon completion, the reaction is quenched with water, and the product is extracted using an organic solvent like dichloromethane.[1]

-

The organic layer is then dried, concentrated, and the crude product can be purified by recrystallization to yield this compound.[1]

Potential Research Application I: Anticancer Agent

The nicotinamide scaffold is a recurring motif in the design of novel anticancer agents, particularly as inhibitors of protein kinases that are crucial for tumor growth and survival.[2][3][4] The structural features of this compound make it a compelling candidate for investigation in this area.

Rationale: Targeting Key Oncogenic Kinases

Several classes of nicotinamide derivatives have demonstrated potent inhibitory activity against key kinases implicated in cancer, including:

-

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: A series of N-phenylsulfonylnicotinamide derivatives have shown potent inhibitory activity against EGFR TK, with IC₅₀ values in the nanomolar range.[3]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): N-phenyl nicotinamides have been identified as potent inhibitors of Kdr (VEGFR-2), a key regulator of angiogenesis, which is essential for tumor growth and metastasis.[2]

-

Other Kinases: The broader family of nicotinamide derivatives has been explored as inhibitors of various other kinases, including those involved in cell cycle regulation and signaling pathways.[5][6]

The 2-chloro substitution on the pyridine ring of this compound can potentially enhance binding to the ATP-binding pocket of kinases, a strategy often employed in kinase inhibitor design. The N-phenyl group can be directed towards hydrophobic regions within the kinase domain, further contributing to binding affinity.

Proposed Experimental Workflow for Anticancer Screening

The following workflow outlines a systematic approach to evaluate the anticancer potential of this compound.

Caption: Proposed workflow for antimicrobial screening.

Detailed Experimental Protocols

3.3.1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in a suitable broth medium.

-

Compound Dilution: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

3.3.2. Biofilm Inhibition Assay

-

Biofilm Formation: In a 96-well plate, add the microbial suspension and the test compound at sub-MIC concentrations. Incubate to allow biofilm formation.

-

Washing: After incubation, gently wash the wells with PBS to remove planktonic cells.

-

Staining: Stain the adherent biofilms with a suitable dye, such as crystal violet.

-

Quantification: Solubilize the dye and measure the absorbance at a specific wavelength (e.g., 595 nm) to quantify the biofilm biomass.

-

Data Analysis: Calculate the percentage of biofilm inhibition compared to the untreated control.

Other Potential Avenues of Research

The versatility of the isonicotinamide scaffold suggests that the research applications of this compound may extend beyond oncology and infectious diseases.

-

Antiviral Agents: Derivatives of 2-ureidonicotinamide have been investigated as inhibitors of the influenza A virus RNA polymerase. [7]This suggests that this compound could be explored for its potential against various viral targets.

-

Enzyme Inhibition: Nicotinamide N-methyltransferase (NNMT) has been identified as a therapeutic target in metabolic diseases and cancer. [8][9]The structural similarity of this compound to the natural substrate of NNMT (nicotinamide) makes it a candidate for evaluation as an NNMT inhibitor.

Conclusion: A Call for Exploration

This compound is a readily accessible compound with a chemical structure that positions it favorably for interaction with a range of biological targets. While direct research on this specific molecule is in its early stages, the extensive body of work on related nicotinamide derivatives provides a strong foundation for its investigation as a potential anticancer, antimicrobial, and antiviral agent. The experimental workflows and protocols detailed in this guide offer a clear path for researchers to begin to unlock the therapeutic potential of this promising molecule. It is our hope that this guide will stimulate further research into this compound and its derivatives, ultimately contributing to the development of new and effective therapies.

References

- Zhang, H., Lu, X., Zhang, L. R., Liu, J. J., Yang, X. H., Wang, X. M., & Zhu, H. L. (2012). Design, synthesis and biological evaluation of N-phenylsulfonylnicotinamide derivatives as novel antitumor inhibitors. Bioorganic & Medicinal Chemistry, 20(4), 1411–1416.

- (2007). Discovery of N-phenyl nicotinamides as potent inhibitors of Kdr. PubMed.

- Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2015). Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. Medicinal Chemistry Research, 24(11), 3849–3858.

- (n.d.).

- Yousef, R. G., Elwan, A., Gobaara, I. M. M., Mehany, A. B. M., Eldehna, W. M., El-Metwally, S. A., ... & Ibrahim, H. (2022). Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2136–2151.

-

PubChem. (n.d.). N-Phenylisonicotinamide. Retrieved January 7, 2026, from [Link]

- (n.d.). Design, Synthesis, and Biological Activity of a Novel Series of 2-Ureidonicotinamide Derivatives Against Influenza A Virus. PubMed.

- (n.d.).

- (n.d.).

- (n.d.). Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. PubMed Central.

- (n.d.). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. PubMed Central.

- de Oliveira, A. C., de Farias, A. P. S., de Oliveira, T. R., de Medeiros, C. R., de Lima, M. do C. A., & de Oliveira, A. C. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Brazilian Journal of Biology, 84, e255080.

- da Silva, A. C., de Farias, A. P. S., de Oliveira, T. R., de Medeiros, C. R., de Lima, M. do C. A., & da Silva, A. C. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências, 93(suppl 3), e20200997.

- (n.d.). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society.

-

The Cancer Letter. (2025). Researchers develop nicotinamide N-methyl transferase inhibitor to block ovarian cancer tumor growth. Retrieved January 7, 2026, from [Link]

- (2007). Synthesis and biological activity of N-substituted-3-chloro-2-azetidinones. PubMed.

- (n.d.). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. MDPI.

- (n.d.). Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of N-phenyl nicotinamides as potent inhibitors of Kdr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of N-phenylsulfonylnicotinamide derivatives as novel antitumor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Activity of a Novel Series of 2-Ureidonicotinamide Derivatives Against Influenza A Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Researchers develop nicotinamide N-methyl transferase inhibitor to block ovarian cancer tumor growth - The Cancer Letter [cancerletter.com]

An In-depth Technical Guide to the Antifungal Properties of 2-Chloro-N-phenylisonicotinamide Analogues

Foreword

The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, necessitates an urgent and innovative approach to drug discovery.[1] The existing antifungal armamentarium is limited, and many current therapies are hampered by toxicity and the emergence of resistant strains.[1][2] Within this challenging landscape, heterocyclic compounds, particularly nicotinamide analogues, have emerged as a promising scaffold for the development of novel antifungal agents.[1][2] This guide provides a comprehensive technical overview of a specific, promising subclass: 2-Chloro-N-phenylisonicotinamide analogues. We will delve into their synthesis, explore the methodologies for evaluating their antifungal efficacy, dissect their potential mechanisms of action, and analyze their structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals dedicated to combating the growing challenge of fungal disease.

The Synthetic Foundation: Crafting the Core Scaffold and its Analogues

The exploration of any chemical class for therapeutic purposes begins with a robust and flexible synthetic strategy. The this compound core is readily assembled, providing a versatile backbone for the generation of a diverse chemical library.

General Synthesis Protocol

The fundamental synthesis is a direct and efficient amidation reaction. The process involves the coupling of an acid chloride with an appropriate aniline derivative.[3][4]

Step-by-Step Synthesis of this compound:

-

Reactant Preparation: Dissolve 2-chloroisonicotinoyl chloride in a suitable anhydrous solvent such as 1,2-dichloroethane.

-

Cooling: Chill the reaction vessel to 0°C in an ice bath to control the exothermic nature of the reaction.

-

Amine Addition: Prepare a solution of aniline (or a substituted aniline for analogue synthesis) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in the same solvent.

-

Slow Addition: Add the aniline/DIPEA solution dropwise to the cooled 2-chloroisonicotinoyl chloride solution over approximately one hour. This slow addition is critical to prevent side reactions and ensure a high yield.

-

Reaction Progression: Stir the mixture at 0°C for an additional hour, then heat to a higher temperature (e.g., 95°C) for one hour to drive the reaction to completion.[3]

-

Workup and Purification: After cooling, the reaction is quenched with water. The crude product is then extracted using an organic solvent like dichloromethane. The combined organic layers are dried, filtered, and concentrated under reduced pressure.

-

Recrystallization: The final product is purified by recrystallization from a solvent system such as methanol/water to yield the pure this compound.[3]

Generating Chemical Diversity: The Path to Potency

The true potential of this scaffold lies in the generation of analogues. By systematically modifying the peripheral chemical groups, we can probe the structure-activity relationship (SAR) and optimize for potency, selectivity, and favorable pharmacokinetic properties. The primary point of diversification is the N-phenyl ring, where a vast array of commercially available anilines can be incorporated to explore the effects of different substituents (e.g., halogens, alkyls, alkoxys) at the ortho, meta, and para positions.

Caption: General workflow for the synthesis of this compound analogues.

Primary Efficacy Screening: In Vitro Antifungal Susceptibility Testing

The foundational assay in antifungal drug discovery is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism in vitro.[5] Standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are crucial for ensuring data reproducibility and comparability across different laboratories.[5][6][7]

Detailed Protocol: Broth Microdilution for Yeasts (CLSI M27-A)

This reference method is the gold standard for determining the MIC of antifungal agents against yeast species like Candida albicans.[8]

-

Inoculum Preparation:

-

Subculture the yeast isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.[5]

-

Prepare a suspension of yeast cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[5]

-

Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL.[5][8]

-

-

Drug Dilution Series:

-

Prepare a stock solution of the test compound (e.g., a this compound analogue) in a suitable solvent like DMSO.

-

Perform a serial two-fold dilution of the compound in a 96-well microtiter plate using RPMI 1640 medium to create a range of concentrations.

-

-

Inoculation and Incubation:

-

MIC Determination:

-

The MIC is determined by visual inspection or by using a spectrophotometric plate reader.

-

For azoles and many other compound classes, the MIC endpoint is the lowest concentration that produces a significant reduction in growth (typically ≥50%) compared to the drug-free growth control.[6]

-

Caption: Standardized workflow for determining Minimum Inhibitory Concentration (MIC).

Data Presentation: Comparative Antifungal Activity

Systematic evaluation of synthesized analogues against a panel of clinically relevant fungal pathogens is essential. The data should be organized to facilitate easy comparison and the identification of promising candidates.

Table 1: Illustrative Antifungal Activity of Nicotinamide Analogues (Note: Data presented here is representative of the activity found in nicotinamide derivatives to illustrate the concept. Specific values for this compound analogues would be generated through the described protocols.)

| Compound ID | Modification | C. albicans MIC (µg/mL) | C. neoformans MIC (µg/mL) | A. fumigatus MIC (µg/mL) |

| Parent | 2-Cl, N-phenyl | 16 | 32 | >64 |

| Analogue 1 | 2-Cl, N-(4-fluorophenyl) | 8 | 16 | 32 |

| Analogue 2 | 2-Cl, N-(3,4-dichlorophenyl) | 4 | 8 | 16 |

| Analogue 3 | 2-Cl, N-(4-methoxyphenyl) | 32 | 64 | >64 |

| Fluconazole | (Reference Drug) | 0.5 | 8 | N/A |

| Amphotericin B | (Reference Drug) | 0.25 | 0.5 | 0.5 |

Unraveling the Mechanism of Action (MoA)

Identifying the cellular target of a novel antifungal is a critical step in its development. A unique MoA can overcome existing resistance mechanisms. Nicotinamide analogues have been shown to act via several mechanisms, and these should be investigated for the this compound series.[1][9][10]

Potential Fungal Targets

-

Cell Wall Disruption: The fungal cell wall is a unique and essential structure, making it an excellent drug target. Some nicotinamide derivatives have demonstrated the ability to disrupt the cell wall of C. albicans.[1][2]

-

Succinate Dehydrogenase (SDH) Inhibition: SDH is a key enzyme in both the electron transport chain and the tricarboxylic acid (TCA) cycle. Its inhibition disrupts cellular respiration. Several nicotinamide-based fungicides, such as boscalid, act by inhibiting SDH.[9][10]

-

Ergosterol Binding: The primary sterol in the fungal cell membrane, ergosterol, is a well-established target for drugs like Amphotericin B. Some related amide compounds have been shown to interact with ergosterol.[11][12][13]

Experimental Protocols for MoA Elucidation

-

Sorbitol Protection Assay (Cell Wall Integrity):

-

Rationale: Sorbitol is an osmotic stabilizer. If a compound targets the cell wall, the presence of sorbitol in the growth medium will rescue the fungi from lysis, leading to a significant increase in the MIC.

-

Protocol: Perform the standard broth microdilution assay in parallel on two sets of plates: one with standard RPMI 1640 and another with RPMI 1640 supplemented with 0.8 M sorbitol. A four-fold or greater increase in MIC in the sorbitol-containing medium suggests cell wall activity.

-

-

Ergosterol Binding Assay (Membrane Integrity):

-

Rationale: If a compound binds to ergosterol, the addition of exogenous ergosterol to the medium will sequester the compound, antagonizing its antifungal effect and increasing the MIC.

-

Protocol: Conduct the broth microdilution assay with and without the addition of exogenous ergosterol to the medium. A significant increase in MIC in the presence of ergosterol points to a direct interaction with this membrane component.[11]

-

-

SDH Enzyme Inhibition Assay:

-

Rationale: This biochemical assay directly measures the compound's ability to inhibit the enzymatic activity of isolated SDH.

-

Protocol: Isolate mitochondria from the target fungus. Measure SDH activity by monitoring the reduction of a substrate (e.g., MTT) in the presence and absence of various concentrations of the test compound. Calculate the IC₅₀ (the concentration that inhibits 50% of the enzyme's activity).

-

Caption: Potential mechanisms of action for antifungal this compound analogues.

Structure-Activity Relationship (SAR) Analysis

SAR studies are the intellectual core of lead optimization. By comparing the chemical structures of analogues with their corresponding biological activities (MIC values), we can deduce which chemical features are essential for antifungal potency.

A rudimentary SAR study on related nicotinamide derivatives revealed that the specific placement of amino and isopropyl groups was critical for their antifungal activity.[1][2] For the this compound scaffold, a systematic investigation is required.

-

Electronic Effects: Does the potency increase with electron-withdrawing groups (e.g., -Cl, -CF₃) or electron-donating groups (e.g., -CH₃, -OCH₃) on the N-phenyl ring?

-

Steric Effects: How does the size and position (ortho, meta, para) of the substituent impact the molecule's ability to bind to its target?

-

Hydrophobicity: Is there a correlation between the lipophilicity of the analogue and its antifungal activity?

Table 2: Example SAR Data for N-Phenyl Ring Substitutions

| Analogue | Substitution (Para-position) | LogP (Calculated) | C. albicans MIC (µg/mL) | Interpretation |

| Parent | -H | 2.8 | 16 | Baseline |

| Analogue 1 | -F | 2.9 | 8 | Increased potency with mild electron withdrawal |

| Analogue 4 | -Cl | 3.4 | 4 | Increased potency with greater hydrophobicity/e-withdrawal |

| Analogue 5 | -CH₃ | 3.2 | 16 | No significant change from parent |

| Analogue 3 | -OCH₃ | 2.7 | 32 | Decreased potency with electron-donating group |

This analysis suggests that electron-withdrawing and hydrophobic substituents at the para-position of the N-phenyl ring may be favorable for activity against C. albicans.

Assessing Activity Against Fungal Biofilms

Fungal biofilms are structured communities of cells encased in a self-produced extracellular matrix. They are notoriously resistant to conventional antifungal therapies and are a major cause of persistent and recurrent infections.[1][8] Therefore, evaluating a compound's ability to inhibit biofilm formation or disrupt mature biofilms is a crucial step.

Detailed Protocol: Biofilm Inhibition/Disruption Assay (XTT Reduction Assay)

-

Biofilm Formation: Add a standardized yeast suspension (typically higher concentration, e.g., 1 x 10⁷ CFU/mL) to the wells of a flat-bottomed 96-well plate. Incubate for 24-48 hours at 37°C to allow for biofilm formation.

-